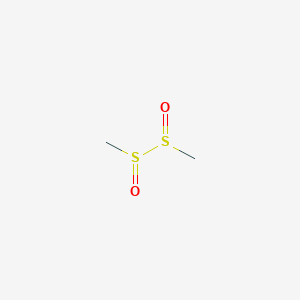

Dimethyldisulfoxide

CAS No.:

Cat. No.: VC2521649

Molecular Formula: C2H6O2S2

Molecular Weight: 126.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C2H6O2S2 |

|---|---|

| Molecular Weight | 126.2 g/mol |

| IUPAC Name | methylsulfinylsulfinylmethane |

| Standard InChI | InChI=1S/C2H6O2S2/c1-5(3)6(2)4/h1-2H3 |

| Standard InChI Key | CRUCMBRORARQSI-UHFFFAOYSA-N |

| Canonical SMILES | CS(=O)S(=O)C |

Introduction

Chemical Structure and Properties

Molecular Structure

Dimethyl sulfoxide has a molecular formula of (CH₃)₂SO and a molecular weight of 78.13 . The molecule exhibits idealized Cs symmetry with a trigonal pyramidal molecular geometry, consistent with other three-coordinate S(IV) compounds . The central sulfur atom exists in an approximately tetrahedral arrangement with a nonbonded electron pair .

The structural details of DMSO include:

| Bond Parameter | Measurement |

|---|---|

| S=O bond length | 167.8 pm |

| S-C bond length | 186.2 pm |

| O-S-C bond angle | 105.1° |

| C-S-C bond angle | 98° |

The molecule's structure contributes to its unique chemical properties, including its ability to act as both a nucleophile and an electrophile, depending on the reaction conditions .

Chemical Properties

DMSO displays interesting chemical behavior due to its sulfur-oxygen bond. The sulfur center is nucleophilic toward soft electrophiles, while the oxygen is nucleophilic toward hard electrophiles . This dual reactivity makes DMSO a versatile reagent in organic synthesis.

The methyl groups in DMSO are weakly acidic with a pKa of 35 . Under appropriate conditions, DMSO can be deprotonated using strong bases like lithium diisopropylamide or sodium hydride, forming a carbanion stabilized by the S(O)R group . The resulting sodium derivative, known as "dimsyl sodium," serves as a useful base in various chemical transformations .

Synthesis and Production

Industrial Production

DMSO is produced industrially from dimethyl sulfide, a byproduct of the kraft process used in paper manufacturing . The industrial synthesis involves oxidation of dimethyl sulfide with either oxygen or nitrogen dioxide . This method remains the primary commercial production route since Zaytsev's original synthesis in the 19th century .

The annual production of DMSO in the United States is substantial, with reported figures between 20,000,000 lb and 100,000,000 lb annually from 2016 to 2019 .

Physical Properties

Basic Physical Properties

DMSO exhibits a range of physical properties that make it valuable as a solvent and chemical reagent:

Solubility and Solvent Properties

DMSO is known for its exceptional solvent properties, earning it the nickname "universal solvent" . It demonstrates:

These properties enable DMSO to dissolve organic and inorganic substances at rates 50-60% of its own weight, significantly higher than most common solvents which typically dissolve only 10-20% .

Chemical Reactions

Reactions with Electrophiles

DMSO reacts with electrophiles in characteristic ways. With methyl iodide, it forms trimethylsulfoxonium iodide :

(CH₃)₂SO + CH₃I → [(CH₃)₃SO]I

This salt can be further deprotonated with sodium hydride to form a sulfur ylide :

[(CH₃)₃SO]I + NaH → (CH₃)₂S(CH₂)O + NaI + H₂

Stability and Reactivity

DMSO is generally stable but shows incompatibility with a wide range of materials, including acid chlorides, strong acids, strong oxidizing agents, strong reducing agents, phosphorus halides, and moisture . Under certain conditions, DMSO can react violently with multiple substances, and its combination with chloride can even lead to explosive reactions . It is hygroscopic, readily absorbing moisture from the air .

Applications and Uses

Industrial Applications

DMSO finds extensive industrial applications as:

Industries utilizing DMSO include textile manufacturing, machinery manufacturing, paint and coating production, organic and inorganic chemical manufacturing, pharmaceutical production, and electronics manufacturing .

Laboratory Uses

In research and laboratory settings, DMSO serves as:

-

A solvent for chemical reactions due to its aprotic nature, relative inertness, and stability at high temperatures

Effects on Biological Systems

Interference with Sulfur Metabolism

Research has also indicated that DMSO, even at commonly accepted concentrations, can alter parameters of sulfur metabolism in cell culture experiments . This is an important consideration for researchers using DMSO as a solvent in biological studies, as it may confound results related to sulfur metabolic pathways.

Future Research Directions

The extreme changes observed in microRNAs and alterations in the epigenetic landscape suggest that researchers should reconsider DMSO use, especially for cryopreservation of embryos and oocytes, as it may impact embryonic development . Additional research is needed to fully understand:

-

Long-term effects of DMSO exposure in various biological systems

-

Mechanisms of DMSO-induced changes in gene expression and DNA methylation

-

Alternative solvents or delivery systems that might replace DMSO in sensitive applications

-

Therapeutic potential in areas where preliminary research shows promise

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume